molecular formula C7H14O B1265392 Methoxycyclohexane CAS No. 931-56-6

Methoxycyclohexane

Cat. No. B1265392
CAS RN: 931-56-6
M. Wt: 114.19 g/mol
InChI Key: GHDIHPNJQVDFBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methoxycyclohexane derivatives, such as 1-Methoxycyclohexene, involves the reaction of cyclohexanone with dimethyl orthoformate, producing 1,1-dimethoxycyclohexane. This intermediate then undergoes cleavage using BPO4 as a catalyst in a fixed bed at 240℃ under reduced pressure, achieving an overall yield of 83% (Zhangjie Shi, 2006).

Molecular Structure Analysis

Molecular structure analysis of Methoxycyclohexane derivatives, such as 1-methoxycyclohexene, shows a predominant cis conformation in the gas phase. Detailed electron diffraction investigations have provided insights into the bonded parameters and ring angles, contributing to the understanding of the molecule's conformational behavior (A. Lowrey et al., 1973).

Chemical Reactions and Properties

Chemical reactions involving Methoxycyclohexane derivatives are diverse. For instance, the reaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide yields a mixture of stereoisomeric bromohydrins. These reactions are influenced by electronic and steric factors, offering insights into the reactivity and functionalization of Methoxycyclohexane compounds (R. Bannard et al., 1965).

Physical Properties Analysis

The physical properties of Methoxycyclohexane derivatives, such as 2-methoxycyclohexanol, have been extensively studied. Thermodynamic parameters like specific heat capacity and standard enthalpy change of combustion are determined to understand the compound's behavior under different conditions (Junbo Feng et al., 2018).

Chemical Properties Analysis

The chemical properties of Methoxycyclohexane derivatives reveal interesting aspects such as rotamer populations about C–OMe bonds, indicated by 13C chemical shifts. Such studies provide deeper insights into the conformational preferences and electronic effects influencing the compound's behavior (A. Haines & M. S. Shandiz, 1981).

Scientific Research Applications

Analytical Characterization

Methoxycyclohexane and its derivatives have been characterized analytically in various studies. One such example includes the profiling of psychoactive arylcyclohexylamines, where compounds like methoxetamine were identified and analyzed using methods such as gas chromatography and mass spectrometry. These compounds were then quantitatively and qualitatively analyzed in biological fluids, demonstrating the robustness of these methods in identifying methoxycyclohexane derivatives (De Paoli et al., 2013).

Rotamer Populations and Chemical Shifts

Studies have been conducted on methoxycyclohexane derivatives to understand their molecular dynamics, such as investigating rotamer populations about C–OMe bonds. This involves analyzing 13C chemical shifts in these compounds, providing insights into the effects of substituents and the molecular structure of methoxycyclohexane derivatives (Haines & Shandiz, 1981).

Stereochemistry in Organic Reactions

In the field of organic chemistry, methoxycyclohexane derivatives have been used to study stereochemical outcomes in reactions. For instance, 2-methoxy(2-tributylstannylethylidene)cyclohexane was used to investigate stereoselective transmetalation and reactions with aldehydes, demonstrating excellent stereocontrol in these processes (Kumar et al., 2001).

Conformational Analysis and Hyperconjugation

Methoxycyclohexane derivatives have also been a subject in studies exploring conformational analysis and hyperconjugation. Research has delved into the contributions of electrostatic nonconventional hydrogen bonds to the pseudo-anomeric effect in such compounds. This highlights the complex interplay between molecular forces in determining the conformational stability of methoxycyclohexane derivatives (Piscelli et al., 2023).

Synthesis Methods

Research has also focused on developing methods for synthesizing methoxycyclohexane and its variants. For example, 1-Methoxycyclohexene was synthesized from cyclohexanone, demonstrating the viability of certain synthesis pathways for creating these compounds (Shi, 2006).

Conformational Dynamics

Methoxycyclohexane has been studied for its conformational dynamics, such as in eclipsed ground-state conformations. These studies have significant implications for understanding molecular mechanics and the behavior of methoxycyclohexane derivatives in various chemical environments (Anderson & Ijeh, 1994).

Fluorine-Induced Effects

Some research has explored the influence of fluorine substitution in methoxycyclohexanes. This involves examining the pseudo-anomeric effects and electrostatic interactions within selectively fluorinated methoxycyclohexanes, contributing to the broader understanding of stereoelectronic effects in organic molecules (Piscelli et al., 2020).

Molecular Structure and Behavior

The molecular structure and behavior of methoxycyclohexane derivatives, such as 1-methoxy-1-silacyclohexane, have been investigated using various techniques like gas electron diffraction and Raman spectroscopy. These studies offer insights into the conformational properties and stability of such compounds (Shlykov et al., 2018).

Safety And Hazards

While specific safety and hazard information for Methoxycyclohexane was not found, it’s important to handle all chemical substances with appropriate safety measures. For related compounds like Methylcyclohexane, exposure can cause irritation to the eyes, skin, nose, and throat, and may also cause dizziness and drowsiness .

properties

IUPAC Name

methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDIHPNJQVDFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239268
Record name Cyclohexyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl methyl ether

CAS RN

931-56-6
Record name Cyclohexyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
J Romeyn, GF Wright - Journal of the American Chemical Society, 1947 - ACS Publications
… only one l-chloromercuri-2-methoxycyclohexane with the non-geoisomeric cyclohexene. … by acid hydrolysis of 1-chloromercuri-2-methoxycyclohexane. This indicated that, when catalyst …
Number of citations: 38 pubs.acs.org
TA Molenaar‐Langeveld… - Organic mass …, 1983 - Wiley Online Library
It is shown by field ionization kinetics, D and 13 C labelling and metastable ion studies that the loss of a propyl radical from the molecular ion of methoxycyclohexane occurs via two …
Number of citations: 7 onlinelibrary.wiley.com
TA Molenaar‐Langeveld… - Organic mass …, 1986 - Wiley Online Library
It is shown by field ionization kinetics in combination with both site‐specific and stereospecific D‐labelling that the loss of a molecule of methanol from the molecular ion of …
Number of citations: 9 onlinelibrary.wiley.com
RAB Bannard, AA Casselman… - Canadian Journal of …, 1968 - cdnsciencepub.com
The mode of scission of cis- and trans-3-methoxycyclohexene oxides by hydrogen chloride, hydrogen bromide, ammonia, acetic acid, and methanol (under both acidic and alkaline …
Number of citations: 27 cdnsciencepub.com
EJ Langstaff, E Hamanaka, GA Neville… - Canadian Journal of …, 1967 - cdnsciencepub.com
… dZ-1a-chloro-25-hydroxy-3a-methoxycyclohexane (IVa), and the cis oxide III gives dl-16-chloro-2a-hydroxy-30¢-methoxycyclohexane (Va). The point of scission of the oxide ring (…
Number of citations: 1 cdnsciencepub.com
WF Bailey, XL Jiang - The Journal of Organic Chemistry, 1994 - ACS Publications
The cyclizationof (4-methoxy-5-hexenyl) lithium (1), which was prepared by lithium—iodine exchange between 3-methoxy-6-iodo-1-hexene (2) and 1.75 molar equiv of-BuLi in diethyl …
Number of citations: 20 pubs.acs.org
DS Noyce, HI Weingarten - Journal of the American Chemical …, 1957 - ACS Publications
Treatment of «s-3-methoxycyclohexanecarboxylic acid with acetic anhydride and catalytic amounts of sulfuric acid leads to a mixture of three products, methyl cyclohex-3-ene-…
Number of citations: 12 pubs.acs.org
SA Shlykov, BV Puchkov, I Arnason, SÓ Wallevik… - Journal of Molecular …, 2018 - Elsevier
… analog, methoxycyclohexane 2, in order to compare with the conformational properties of 1. … To our knowledge, for the “carbon analog” of 1, methoxycyclohexane 2, the only …
Number of citations: 10 www.sciencedirect.com
DS Noyce, HI Weingarten - Journal of the American Chemical …, 1957 - ACS Publications
… To determine the generality of the ether acid halide rearrangement in the cyclohexanecarboxylic acid derivatives, pure m-4-methoxycyclohexanecarboxylic acid (cis-VI) was prepared …
Number of citations: 22 pubs.acs.org
AH Haines, MS Shandiz - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
Methoxy 13C chemical shifts in methoxycyclohexane derivatives may be rationalized in terms of rotamer populations about the C–OMe bond and δ1-effects caused by steric interaction …
Number of citations: 19 pubs.rsc.org

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